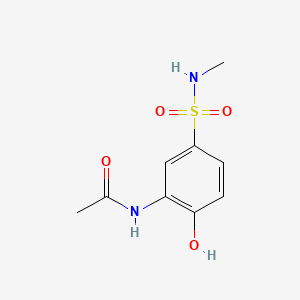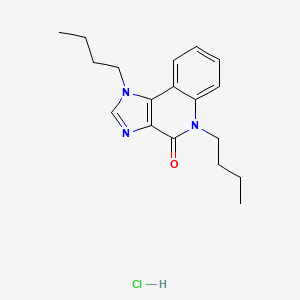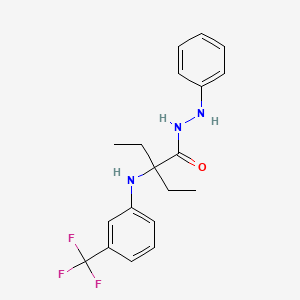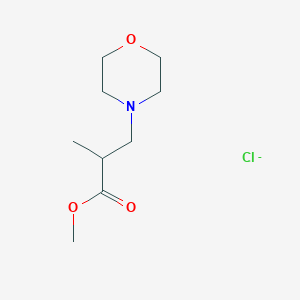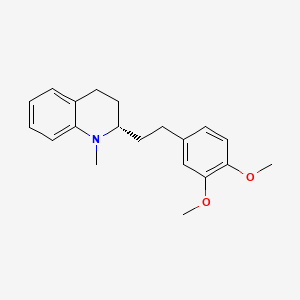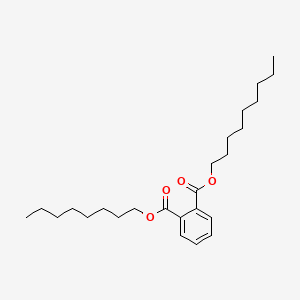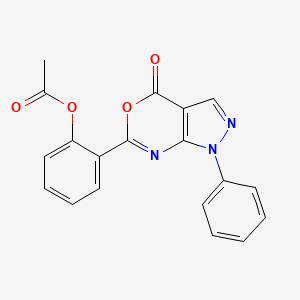
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free reaction yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides and α,β-unsaturated imines. The reactions are typically carried out under mild conditions, which helps in achieving high yields and efficiency .
Major Products
The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biology, Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- is studied for its potential biological activities. These activities include antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to interact with specific biological targets, making them potential candidates for drug development.
Industry
In industry, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a crucial role in various biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological response.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with similar ring structures. Examples include:
- 1,2-Dihydroquinolines
- 2,3-Dihydropyrroles
Uniqueness
What sets Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-(acetyloxy)phenyl)-1-phenyl- apart from these similar compounds is its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it suitable for various applications in different fields .
Propiedades
Número CAS |
138188-00-8 |
|---|---|
Fórmula molecular |
C19H13N3O4 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
[2-(4-oxo-1-phenylpyrazolo[3,4-d][1,3]oxazin-6-yl)phenyl] acetate |
InChI |
InChI=1S/C19H13N3O4/c1-12(23)25-16-10-6-5-9-14(16)18-21-17-15(19(24)26-18)11-20-22(17)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
WRXCCSTXCJRBRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




